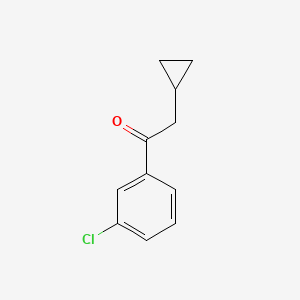

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one is an organic compound that belongs to the class of ketones It features a cyclopropyl group attached to an ethanone backbone, with a chlorophenyl substituent at the third position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one typically involves the reaction of 3-chlorobenzaldehyde with cyclopropylmethyl ketone under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired ketone product. Common reagents used in this synthesis include acids like hydrochloric acid or bases such as sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids can be employed to accelerate the reaction rate. The use of advanced purification techniques, including distillation and recrystallization, ensures the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Key Reactions

- Oxidation : Can be oxidized to form carboxylic acids or other derivatives.

- Reduction : The ketone group can be reduced to form alcohols.

- Substitution : The chlorophenyl group can participate in nucleophilic substitution reactions.

Scientific Research Applications

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one serves as a valuable intermediate in organic synthesis and has several notable applications:

Chemistry

- Building Block : It is utilized as a building block in the synthesis of more complex organic molecules. This includes its role in creating various derivatives that can have different biological activities.

Biology

- Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes, making it relevant in drug development. For instance, studies have shown its interaction with neuraminidase, a target for antiviral drugs .

- Receptor Binding Studies : Research is ongoing to explore how this compound binds to various biological receptors, which could lead to therapeutic applications.

Case Study 1: Neuraminidase Inhibition

In a study focusing on acyl oseltamivir analogues, this compound was identified as a potent inhibitor of neuraminidase, which is crucial in the treatment of influenza. The research highlighted its structural modifications that enhance binding affinity and efficacy against viral targets .

Case Study 2: Synthesis of Complex Molecules

Research has demonstrated the use of this compound in synthesizing derivatives that exhibit unique pharmacological properties. For example, through Claisen condensation reactions, various substituted pyrazoles were synthesized, showcasing the versatility of this compound in creating biologically active molecules .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| This compound | Cyclopropyl group with chlorophenyl moiety | Enzyme inhibition, receptor binding |

| 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone | Similar cyclopropyl structure with different phenyl substitution | Intermediate for fungicides |

| 1-(3-Chloro-phenyl)-2-cyclopropyl-2-propanol | Alcohol variant showcasing different functional group | Potentially different reactivity patterns |

Mécanisme D'action

The mechanism by which 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific biological context and the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Chloromethcathinone: A synthetic cathinone with a similar chlorophenyl group.

1-(3-Chlorophenyl)-2-(methylamino)-1-propanone: Another compound with a chlorophenyl group, differing in the presence of a methylamino substituent.

Uniqueness

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various research applications.

Activité Biologique

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one, also known as a cyclopropyl ketone derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant studies.

- Molecular Formula : C11H11ClO

- CAS Number : 1425367-32-3

The primary biological activity of this compound involves its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of both the dopaminergic and noradrenergic pathways, which are crucial for mood regulation and cognitive functions. This compound has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft .

Biological Activity Overview

The compound's biological activities can be summarized as follows:

| Activity | Description |

|---|---|

| Dopamine Reuptake Inhibition | Enhances dopaminergic signaling by preventing dopamine reabsorption. |

| Norepinephrine Reuptake Inhibition | Increases norepinephrine levels, potentially improving mood and alertness. |

| Antidepressant Potential | Suggested efficacy in animal models for depression treatment. |

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

- Antidepressant Effects : A study demonstrated that administration of this compound in rodent models resulted in significant reductions in depressive behaviors as measured by the forced swim test (FST) and tail suspension test (TST). The compound exhibited a dose-dependent response, indicating its potential as an antidepressant agent .

- Neurotransmitter Modulation : Research indicated that this compound selectively inhibited the reuptake transporters for dopamine and norepinephrine more effectively than traditional stimulants like cocaine. This suggests a unique profile that may lead to fewer side effects associated with stimulant abuse .

- Safety and Toxicology : Toxicological assessments showed that while the compound is effective at enhancing neurotransmitter levels, it also requires careful monitoring due to potential side effects such as increased heart rate and anxiety at higher doses .

Comparative Analysis

When compared to similar compounds, such as other cyclopropyl ketones or known antidepressants, this compound exhibits distinct pharmacological properties:

| Compound | Dopamine Activity | Norepinephrine Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Unique structure may confer distinct properties |

| Cocaine | High | Moderate | Known for high abuse potential |

| Bupropion | Moderate | Moderate | Primarily used as an antidepressant |

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-2-cyclopropylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-10-3-1-2-9(7-10)11(13)6-8-4-5-8/h1-3,7-8H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKABJVNDVNOFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.